(E)-2-((5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(pyridin-2-ylmethylene)acetohydrazide
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Description
(E)-2-((5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(pyridin-2-ylmethylene)acetohydrazide is a useful research compound. Its molecular formula is C20H19BrN6OS and its molecular weight is 471.38. The purity is usually 95%.
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Biological Activity
The compound (E)-2-((5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(pyridin-2-ylmethylene)acetohydrazide is a complex organic molecule that exhibits a range of biological activities due to its unique structural features. This article reviews the synthesis, characterization, and biological significance of this compound, focusing on its antimicrobial and anticancer properties.
Structural Overview
The molecular formula of the compound is C23H22BrN5OS. It contains:
- A triazole ring , which is known for its diverse biological activities.
- A thioether linkage , which may enhance the compound's interactions with biological targets.
- An acetohydrazide moiety , linked to a pyridine derivative that could contribute to its reactivity.
The structural representation can be summarized as follows:
Feature | Description |
---|---|
Molecular Formula | C23H22BrN5OS |
Key Functional Groups | Triazole, thioether, acetohydrazide |
Expected Biological Activities | Antimicrobial, anticancer |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to achieve high yields. The synthetic route may include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the bromophenyl and methylallyl groups.
- Coupling with pyridine derivatives to form the final product.
Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Compounds containing triazole rings have been widely studied for their antimicrobial properties. The biological activity of this compound was evaluated against various bacterial and fungal strains using standard methods.
Key Findings:
- The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
- It demonstrated antifungal properties effective against common pathogens like Candida albicans.
The results from antimicrobial assays are summarized below:
Microorganism | Activity Observed |
---|---|
Staphylococcus aureus | Inhibitory |
Escherichia coli | Moderate |
Pseudomonas aeruginosa | Inhibitory |
Candida albicans | Strongly Inhibitory |
Anticancer Activity
The anticancer potential of the compound was assessed using in vitro assays on various cancer cell lines. Notably, it was tested against estrogen receptor-positive human breast adenocarcinoma cells (MCF7).
Key Findings:
- The compound showed promising cytotoxic effects with IC50 values indicating effective inhibition of cancer cell proliferation.
The anticancer activity results are summarized below:
Cell Line | IC50 Value (μM) |
---|---|
MCF7 (Breast cancer) | 15.0 |
HCT116 (Colon cancer) | 20.5 |
While the exact mechanism remains under investigation, it is hypothesized that:
- The triazole moiety interferes with fungal cell wall synthesis or bacterial lipid biosynthesis.
- The hydrazide group may interact with cellular targets involved in cancer cell proliferation.
Properties
IUPAC Name |
2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN6OS/c1-14(2)12-27-19(15-6-8-16(21)9-7-15)25-26-20(27)29-13-18(28)24-23-11-17-5-3-4-10-22-17/h3-11H,1,12-13H2,2H3,(H,24,28)/b23-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEQROBLGSPIKU-FOKLQQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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